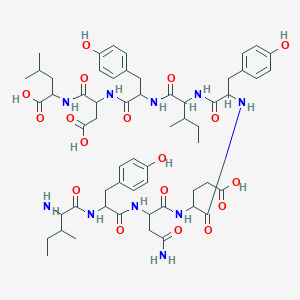
H-DL-xiIle-DL-Tyr-DL-Asn-DL-Glu-DL-Tyr-DL-xiIle-DL-Tyr-DL-Asp-DL-Leu-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trempamotide is a bioactive chemical.
Scientific Research Applications
Peptide Synthesis and Biological Activity
A study by Sørup (1977) explored the synthesis of oligopeptides as models for antigenic sequences, focusing on Tyr/Glu sequences similar to those in H-DL-xiIle-DL-Tyr-DL-Asn-DL-Glu-DL-Tyr-DL-xiIle-DL-Tyr-DL-Asp-DL-Leu-OH. The research identified that peptides with specific N-terminal sequences showed biological activity by competing with a co-polymer in a radioimmune assay, highlighting the importance of specific amino acid sequences in biological functions (Sørup, 1977).
Crystal Growth and Amino Acid Influence
Xie et al. (2005) conducted research on the role of amino acids, including L-Tyrosine (L-Tyr) and DL-Aspartic Acid (DL-Asp), in mediating the crystallization of calcium carbonate. This study provides insights into how specific amino acids can significantly influence crystal growth processes, which may be relevant for understanding the structural properties of complex peptides (Xie et al., 2005).
Thrombin Receptor Ligand Development
Feng et al. (1995) developed a potent thrombin receptor ligand, which included amino acid sequences like Tyr and Asn, similar to those in H-DL-xiIle-DL-Tyr-DL-Asn-DL-Glu-DL-Tyr-DL-xiIle-DL-Tyr-DL-Asp-DL-Leu-OH. This research contributes to understanding how specific amino acid sequences can be used in the development of receptor-specific ligands (Feng et al., 1995).
Conformational Studies
Siemion and Picur (1988) investigated the mean conformation of various N-acetylamino acid N'-methylamides, including amino acids like DL-Leu and DL-Tyr, in specific solutions. Their findings shed light on the conformational behavior of amino acids in different environments, relevant to understanding the structural properties of peptides like H-DL-xiIle-DL-Tyr-DL-Asn-DL-Glu-DL-Tyr-DL-xiIle-DL-Tyr-DL-Asp-DL-Leu-OH (Siemion & Picur, 1988).
Enzymatic Stability in Peptidases
Sasaki et al. (1994) explored the enzymatic stability of deltorphins and their analogs, including amino acids like Tyr and Asp, in a rat brain synaptosomal membrane fraction. This research contributes to understanding how peptide stability can be influenced by specific amino acid sequences and the enzymatic environment (Sasaki et al., 1994).
Peptide-Induced Growth Hormone Release
Guillemin et al. (1982) isolated a peptide from a human pancreatic tumor that caused acromegaly, which included amino acid sequences like Asp, Tyr, and Leu. This study demonstrates the potential of specific peptide sequences to induce physiological responses such as growth hormone release (Guillemin et al., 1982).
Casein Kinase Phosphorylation Studies
Perich et al. (1990) studied the phosphorylation of src-phosphopeptides by casein kinases, focusing on peptides containing sequences like Asn, Glu, and Tyr. This research provides insights into the substrate specificity and interaction of peptides with enzymes (Perich et al., 1990).
properties
CAS RN |
1018833-44-7 |
|---|---|
Product Name |
H-DL-xiIle-DL-Tyr-DL-Asn-DL-Glu-DL-Tyr-DL-xiIle-DL-Tyr-DL-Asp-DL-Leu-OH |
Molecular Formula |
C58H80N10O18 |
Molecular Weight |
1205.33 |
IUPAC Name |
(2S,5S,8S,11S,14S,17S)-17-((S)-4-amino-2-((S)-2-((2S,3S)-2-amino-3-methylpentanamido)-3-(4-hydroxyphenyl)propanamido)-4-oxobutanamido)-11-((S)-sec-butyl)-5-(carboxymethyl)-8,14-bis(4-hydroxybenzyl)-2-isobutyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazaicosanedioic acid |
InChI |
InChI=1S/C58H80N10O18/c1-7-30(5)48(60)56(83)65-39(24-32-9-15-35(69)16-10-32)51(78)63-42(27-45(59)72)53(80)61-38(21-22-46(73)74)50(77)62-41(26-34-13-19-37(71)20-14-34)55(82)68-49(31(6)8-2)57(84)66-40(25-33-11-17-36(70)18-12-33)52(79)64-43(28-47(75)76)54(81)67-44(58(85)86)23-29(3)4/h9-20,29-31,38-44,48-49,69-71H,7-8,21-28,60H2,1-6H3,(H2,59,72)(H,61,80)(H,62,77)(H,63,78)(H,64,79)(H,65,83)(H,66,84)(H,67,81)(H,68,82)(H,73,74)(H,75,76)(H,85,86)/t30-,31-,38-,39-,40-,41-,42-,43-,44-,48-,49-/m0/s1 |
InChI Key |
PLPWPYMSYPDVMQ-QYSWKWENSA-N |
SMILES |
CC(C)C[C@@H](C(O)=O)NC([C@H](CC(O)=O)NC([C@H](CC1=CC=C(O)C=C1)NC([C@H]([C@@H](C)CC)NC([C@H](CC2=CC=C(O)C=C2)NC([C@H](CCC(O)=O)NC([C@H](CC(N)=O)NC([C@H](CC3=CC=C(O)C=C3)NC([C@H]([C@@H](C)CC)N)=O)=O)=O)=O)=O)=O)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Trempamotide; Human kinesin-like protein KIF20B (m-phase phosphoprotein 1)- (278-286)-peptide; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide](/img/structure/B611387.png)
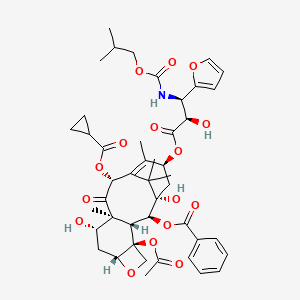
![4-Methyl-3-[[6-(methylamino)-4-pyrimidinyl]oxy]-N-[3-(4-methyl-1-piperazinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B611391.png)
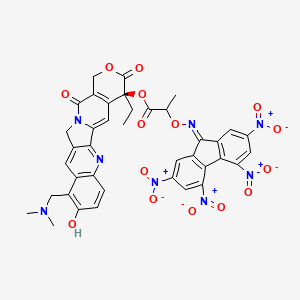
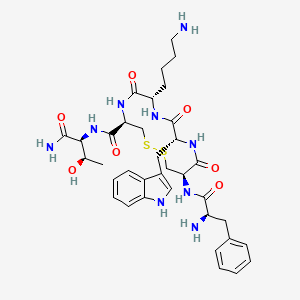
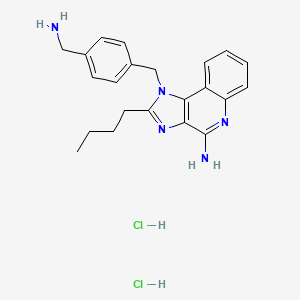
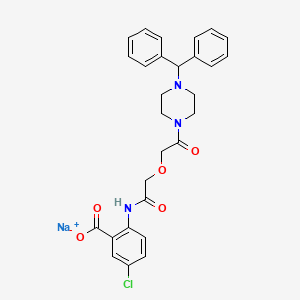

![(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Yl {(2s,3r)-4-[({2-[(1-Cyclopentylpiperidin-4-Yl)amino]-1,3-Benzothiazol-6-Yl}sulfonyl)(2-Methylpropyl)amino]-3-Hydroxy-1-Phenylbutan-2-Yl}carbamate](/img/structure/B611404.png)
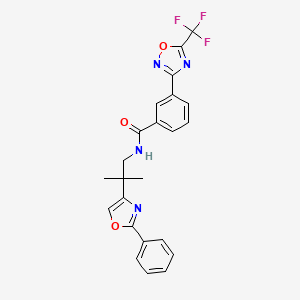
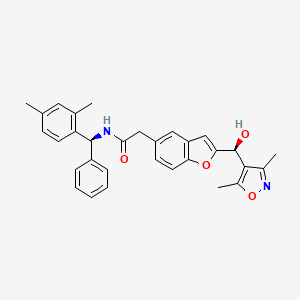
![2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-N-[(2,4-dimethylphenyl)-phenylmethyl]acetamide](/img/structure/B611410.png)